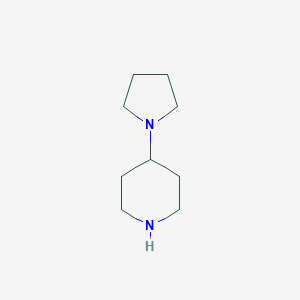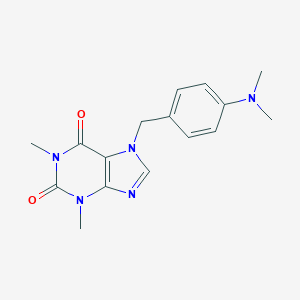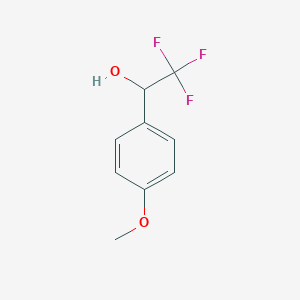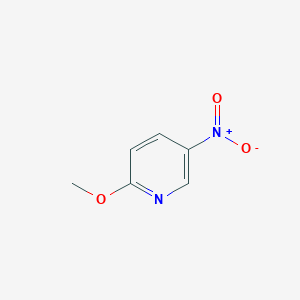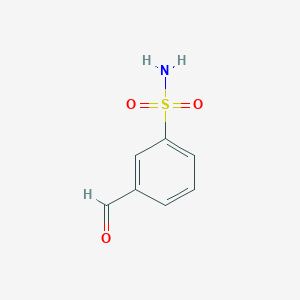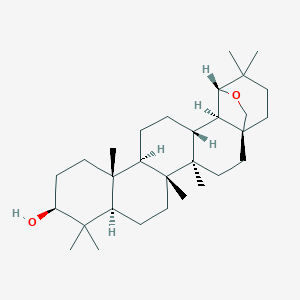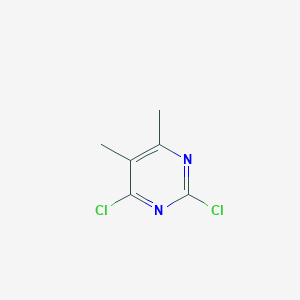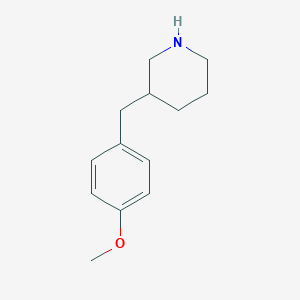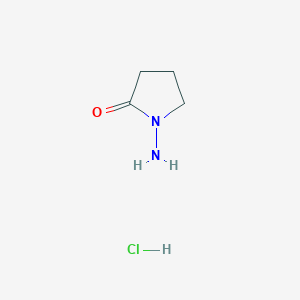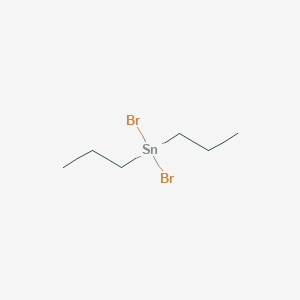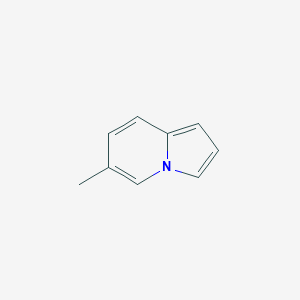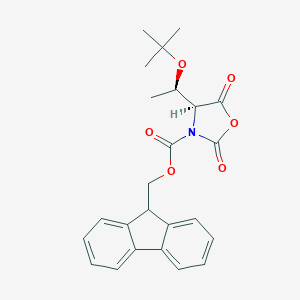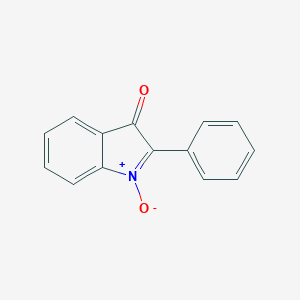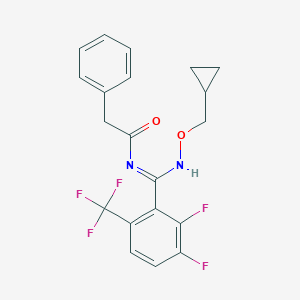
シフルフェナミド
概要
説明
Cyflufenamid is a fungicide belonging to the phenyl-acetamide chemical class. It is primarily used to control powdery mildew on various crops, including vegetables, fruits, and ornamental plants . Cyflufenamid acts as both a protective and curative agent, making it effective in preventing and treating fungal infections .
科学的研究の応用
Cyflufenamid is widely used in scientific research due to its fungicidal properties. Some of its applications include:
Chemistry: Used as a model compound to study the mechanisms of fungicidal action and the development of new fungicides.
Biology: Employed in studies on plant-pathogen interactions and the effects of fungicides on plant health.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Used in agricultural practices to protect crops from fungal diseases, thereby increasing yield and quality
作用機序
Target of Action
Cyflufenamid is primarily targeted at fungi, specifically those causing powdery mildew on various crops . It acts as both a protective and curative fungicide . The exact molecular target within the fungi is currently unknown .
Mode of Action
It is suggested that the mechanism is different from that of existing fungicides . It may exhibit inhibitory effects at multiple life-cycle stages of the fungi .
Biochemical Pathways
It is known to inhibit the formation of haustoria, colonies, and spores in the life cycle of pathogens causing powdery mildew . It also affects the elongation of germ tubes after the germination of spores .
Pharmacokinetics
It is known that cyflufenamid has a low aqueous solubility and is non-volatile . It may persist in some soil and water systems depending on local conditions . The risk of leaching to groundwater is low .
Result of Action
Cyflufenamid exhibits excellent control of powdery mildew caused by various pathogens . It shows long residual and vapor phase activity . At the cellular level, Cyflufenamid induces a reduction in the amount of highly electron-dense material in the vacuoles and immature septa in the fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyflufenamid. It is formulated as a suspension concentrate, and applied as postemergence broadcast foliar spray using ground or aerial equipment . The cyflufenamid label carries enforceable language related to direct application to surface waters, equipment cleaning, and drift . It is moderately toxic to aquatic organisms, but less so to birds and honeybees .
生化学分析
Biochemical Properties
Cyflufenamid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of powdery mildew fungi by interfering with their cellular processes . Cyflufenamid interacts with enzymes involved in the synthesis of fungal cell walls, thereby disrupting their formation and leading to the death of the fungal cells . Additionally, cyflufenamid exhibits long residual and vapor phase activity, which enhances its effectiveness in controlling fungal infections .
Cellular Effects
Cyflufenamid has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . In plant cells, cyflufenamid inhibits the growth of powdery mildew fungi by interfering with their ability to form haustoria, which are specialized structures used to extract nutrients from host cells . This disruption leads to the death of the fungal cells and prevents the spread of the infection . Cyflufenamid also affects the expression of genes involved in fungal cell wall synthesis, further inhibiting their growth .
Molecular Mechanism
The molecular mechanism of cyflufenamid involves its interaction with specific biomolecules within fungal cells. Cyflufenamid binds to enzymes involved in the synthesis of fungal cell walls, inhibiting their activity and preventing the formation of these essential structures . This inhibition leads to the accumulation of incomplete cell wall components, which ultimately results in the death of the fungal cells . Additionally, cyflufenamid may also interfere with other cellular processes, such as protein synthesis and gene expression, further contributing to its fungicidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyflufenamid have been observed to change over time. Cyflufenamid exhibits stability under various conditions, maintaining its fungicidal activity for extended periods . It may degrade over time, leading to a reduction in its effectiveness . Long-term studies have shown that cyflufenamid can have lasting effects on cellular function, with some studies reporting persistent inhibition of fungal growth even after the compound has degraded .
Dosage Effects in Animal Models
The effects of cyflufenamid vary with different dosages in animal models. At low doses, cyflufenamid effectively controls fungal infections without causing significant adverse effects . At higher doses, cyflufenamid may exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, with certain dosages required to achieve effective control of fungal infections . It is important to carefully monitor and adjust the dosage of cyflufenamid to minimize potential toxic effects while maintaining its fungicidal activity .
Metabolic Pathways
Cyflufenamid is involved in various metabolic pathways within fungal cells. It interacts with enzymes responsible for the synthesis of cell wall components, disrupting their activity and leading to the accumulation of incomplete cell wall structures . This disruption affects the overall metabolic flux within the fungal cells, leading to their death . Additionally, cyflufenamid may also interact with other metabolic pathways, further inhibiting the growth and proliferation of fungal cells .
Transport and Distribution
Within cells and tissues, cyflufenamid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, cyflufenamid accumulates in specific compartments, such as the cytoplasm and cell wall . This localization enhances its effectiveness in inhibiting fungal growth by targeting the enzymes and proteins involved in cell wall synthesis .
Subcellular Localization
Cyflufenamid exhibits specific subcellular localization within fungal cells. It is primarily localized in the cytoplasm and cell wall, where it interacts with enzymes and proteins involved in cell wall synthesis . This localization is facilitated by targeting signals and post-translational modifications that direct cyflufenamid to these specific compartments . The accumulation of cyflufenamid in these regions enhances its fungicidal activity by directly inhibiting the synthesis of essential cell wall components .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyflufenamid involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-difluoro-6-(trifluoromethyl)benzenecarboxamidine with cyclopropylmethanol to form the oxime ether intermediate. This intermediate is then reacted with phenylacetyl chloride to yield cyflufenamid .
Industrial Production Methods
Industrial production of cyflufenamid typically involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for yield and purity, and involves the use of specialized equipment to handle the reagents and reaction conditions safely .
化学反応の分析
Types of Reactions
Cyflufenamid undergoes various chemical reactions, including:
Oxidation: Cyflufenamid can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in cyflufenamid.
Substitution: Substitution reactions can occur at the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of cyflufenamid, which can have different biological activities and properties .
類似化合物との比較
Similar Compounds
Cyprodinil: Another fungicide used to control a wide range of fungal diseases.
Fludioxonil: A fungicide with a different mode of action, used to control mold and mildew.
Tebuconazole: A triazole fungicide used to control various fungal pathogens.
Uniqueness
Cyflufenamid is unique in its ability to act as both a protective and curative agent, making it highly effective in managing fungal infections. Its mode of action is different from other fungicides, which helps in managing resistance development in fungal populations .
特性
CAS番号 |
180409-60-3 |
|---|---|
分子式 |
C20H17F5N2O2 |
分子量 |
412.4 g/mol |
IUPAC名 |
N-[(E)-N-(cyclopropylmethoxy)-C-[2,3-difluoro-6-(trifluoromethyl)phenyl]carbonimidoyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H17F5N2O2/c21-15-9-8-14(20(23,24)25)17(18(15)22)19(27-29-11-13-6-7-13)26-16(28)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,26,27,28) |
InChIキー |
ACMXQHFNODYQAT-UHFFFAOYSA-N |
SMILES |
C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
異性体SMILES |
C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)C(F)(F)F)/NC(=O)CC3=CC=CC=C3 |
正規SMILES |
C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
同義語 |
[N(Z)]-N-[[(Cyclopropylmethoxy)amino][2,3-difluoro-6-(trifluoromethyl)phenyl]methylene]-benzeneacetamide; Pancho; Takumi; Takumi (fungicide) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


